3-(2-bromoethyl)cyclobutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

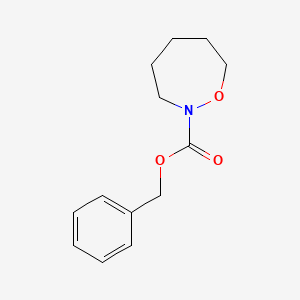

3-(2-bromoethyl)cyclobutan-1-one is a chemical compound used for pharmaceutical testing . It’s a high-quality reference standard for accurate results .

Synthesis Analysis

The synthesis of cyclobutane-containing compounds has seen significant advances in recent years . A variety of new strategies for the construction of cyclobutane rings have emerged, focusing on disconnection tactics employed to forge the four-membered rings . The synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N has been developed .Molecular Structure Analysis

The molecular structure of 3-(2-bromoethyl)cyclobutan-1-one can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Cyclobutanones are potent dienophiles in Diels-Alder cycloadditions . 2-Brominated cyclobutanone dienophiles are highly endo selective and significantly more reactive than their nonhalogenated parent compounds . A catalytic radical process enables an asymmetric 1,4-C-H alkylation of diazoketones for stereoselective construction of cyclobutanone structures .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-bromoethyl)cyclobutan-1-one include its molecular weight, density, melting point, boiling point, and molecular formula .Safety and Hazards

Direcciones Futuras

The future directions in the research of cyclobutane-containing compounds like 3-(2-bromoethyl)cyclobutan-1-one could involve the development of new catalytic asymmetric reactions and their application in natural product synthesis . There is also potential for the development of hypervalent iodine-mediated reactions .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 3-(2-bromoethyl)cyclobutan-1-one can be achieved through a three-step process involving the bromination of ethylene, followed by the reaction of the resulting 2-bromoethyl bromide with cyclobutanone, and finally, the dehydrohalogenation of the intermediate product to yield the desired compound.", "Starting Materials": [ "Ethylene", "Bromine", "Cyclobutanone", "Sodium hydroxide", "Acetone", "Hydrochloric acid", "Sodium sulfate", "Magnesium sulfate", "Calcium chloride" ], "Reaction": [ { "Step 1": "Bromination of ethylene", "Reactants": "Ethylene + Bromine", "Conditions": "UV light", "Products": "1,2-dibromoethane" }, { "Step 2": "Reaction of 2-bromoethyl bromide with cyclobutanone", "Reactants": "2-bromoethyl bromide + Cyclobutanone + Sodium hydroxide", "Conditions": "Acetone solvent, reflux", "Products": "3-(2-bromoethyl)cyclobutan-1-one" }, { "Step 3": "Dehydrohalogenation of intermediate product", "Reactants": "3-(2-bromoethyl)cyclobutan-1-one + Sodium hydroxide", "Conditions": "Acetone solvent, reflux", "Products": "3-ethylcyclobutanone" } ] } | |

Número CAS |

1379194-44-1 |

Nombre del producto |

3-(2-bromoethyl)cyclobutan-1-one |

Fórmula molecular |

C6H9BrO |

Peso molecular |

177 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.